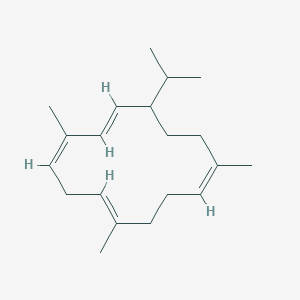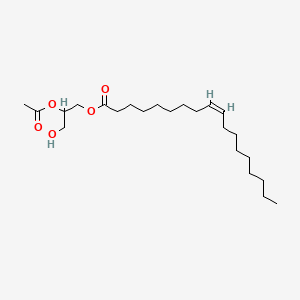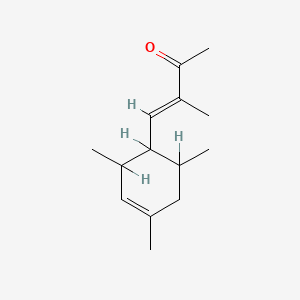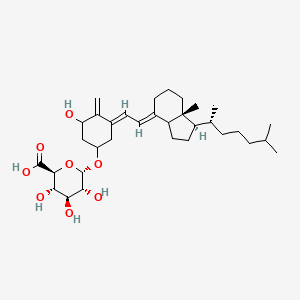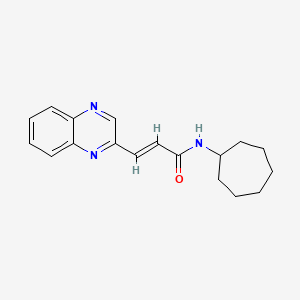
(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(2-quinoxalinyl)-2-propenamide is a quinoxaline derivative.
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoxaline derivatives, including those similar to (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide, have been studied for their antimicrobial properties. A study by Vieira et al. (2014) reports on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting potential for new antimicrobial chemotherapy drugs.
Synthesis and Structural Analysis
Quinoxaline derivatives have been synthesized and analyzed for their structure. Ostrowska et al. (2002) discuss the synthesis of 3-benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-ones, a potential bioactive compound, confirming the presence of specific isomers.
Pharmacological Evaluation
Studies like the one by Mahesh et al. (2011) have evaluated quinoxalin-2-carboxamides for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists, suggesting their potential in medical applications.
Antiviral Properties
Research by Liu et al. (2011) identified quinoxalin-2(1H)-one derivatives as potent inhibitors against the hepatitis C virus, providing a basis for developing new antiviral drugs.
Synthetic Chemistry Applications
Studies such as the one by Zhang et al. (2011) have developed efficient synthesis methods for related compounds, showing the versatility of quinoxaline derivatives in synthetic chemistry.
Therapeutic Applications in Depression
Research by Mahesh et al. (2010) explored quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, indicating their potential use in the management of depression.
Biological and Pharmacological Effects
A comprehensive review of quinoxaline derivatives by Khatoon and Abdulmalek (2021) discusses their significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties.
Chemical Synthesis and Applications
Courant et al. (2015) review the development of enamide chemistry and its utility in synthesizing biologically active molecules, relevant to compounds like this compound.
Propriétés
Formule moléculaire |
C18H21N3O |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O/c22-18(21-14-7-3-1-2-4-8-14)12-11-15-13-19-16-9-5-6-10-17(16)20-15/h5-6,9-14H,1-4,7-8H2,(H,21,22)/b12-11+ |
Clé InChI |
QYPYBORVOYFBNI-VAWYXSNFSA-N |
SMILES isomérique |
C1CCCC(CC1)NC(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
SMILES |
C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2 |
SMILES canonique |
C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)
![(E)-7-[4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1233656.png)
![[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate](/img/structure/B1233658.png)
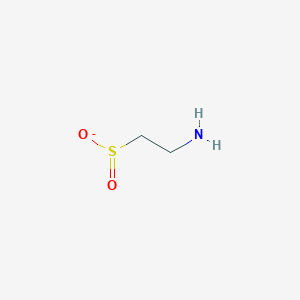
![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
